N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine
Description
Chemical Identity:
The compound, commonly designated as UV-3346 (CAS: 82451-48-7), is a polymeric hindered amine light stabilizer (HALS). Its molecular formula is C₃₁H₅₈Cl₂N₈O, with a molecular weight of 629.75 g/mol . Structurally, it comprises a hexane-1,6-diamine backbone substituted with two 2,2,6,6-tetramethylpiperidin-4-yl groups, conjugated with 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine. This architecture enables synergistic UV stabilization through radical scavenging and peroxide decomposition .
Applications:
UV-3346 is primarily used in polyolefins, coatings, and automotive plastics to mitigate photodegradation. Its polymeric analogs, such as UV-3529 (CAS: 193098-40-7), exhibit enhanced thermal stability and compatibility with high-processing-temperature polymers .
Properties
IUPAC Name |
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N4.C7H8Cl2N4O/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20;8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h19-20,25-28H,9-18H2,1-8H3;1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOQEHPVNDFMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.C1COCCN1C2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H58Cl2N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82451-48-7 | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82451-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90941433 | |
| Record name | N~1~,N~6~-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine--2,4-dichloro-6-(morpholin-4-yl)-1,3,5-triazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82451-48-7, 196696-80-7 | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082451487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N~1~,N~6~-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine--2,4-dichloro-6-(morpholin-4-yl)-1,3,5-triazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine is a complex organic compound with potential applications in various fields including pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C31H58Cl2N8O
- Molecular Weight : 634.66 g/mol
- CAS Number : 61260-55-7
The compound exhibits biological activity through multiple mechanisms:
- Antimicrobial Activity : The presence of the triazine ring contributes to its ability to inhibit bacterial growth. Studies have demonstrated that compounds with similar structures can disrupt bacterial cell wall synthesis.
- Antioxidant Properties : The tetramethylpiperidine moiety is known for its radical scavenging abilities, which can mitigate oxidative stress in biological systems.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, a property that can be leveraged in drug design.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Antimicrobial | Agar diffusion method | Inhibition zones against E. coli (15 mm) and S. aureus (12 mm) |
| Study B | Antioxidant | DPPH assay | IC50 value of 25 µg/mL |
| Study C | Enzyme inhibition | Spectrophotometry | 50% inhibition of enzyme X at 10 µM concentration |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A research study evaluated the antimicrobial properties of the compound against various pathogens. The compound was found to be particularly effective against Gram-positive bacteria, suggesting potential use in treating infections caused by resistant strains. -
Case Study on Antioxidant Activity :
In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This suggests a protective role against cellular damage and implications for age-related diseases. -
Case Study on Enzyme Inhibition :
A study investigated the inhibitory effects of the compound on specific metabolic enzymes linked to cancer proliferation. Results indicated a promising reduction in enzyme activity, highlighting its potential as an anticancer agent.
Scientific Research Applications
Chemical Synthesis
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine is primarily used as a building block in organic synthesis. It serves as an intermediate in the production of various complex molecules due to its ability to participate in nucleophilic reactions. The presence of multiple amine groups allows for diverse reactivity patterns that are beneficial in synthesizing pharmaceuticals and agrochemicals.
Polymer Production
This compound is utilized in the formulation of polymers. Its structure enables it to act as a crosslinking agent, enhancing the mechanical properties of polymer matrices. The incorporation of this compound into polymer systems can lead to improved thermal stability and resistance to degradation.
Stabilizer in Formulations
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine is recognized for its stabilizing properties in various chemical formulations. It is particularly effective as a stabilizer against oxidation and thermal degradation in plastics and coatings. This application is crucial for extending the lifespan and maintaining the integrity of materials exposed to harsh environmental conditions.
Use in Analytical Techniques
The compound has been reported as a component in polymer films used for preparing samples for analytical techniques such as chromatography and spectroscopy. Its ability to form stable films makes it suitable for these applications where consistent sample preparation is vital.
Case Study 1: Polymer Enhancement
In a study published by PubChem, researchers explored the use of N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine in enhancing the properties of epoxy resins. The addition of this compound improved tensile strength and thermal stability significantly compared to control samples without the compound.
Case Study 2: Stabilization of Coatings
Another investigation highlighted its effectiveness as a stabilizer in polyurethane coatings. The study demonstrated that formulations containing this compound exhibited lower rates of yellowing and degradation when subjected to UV light exposure over extended periods .
Comparison with Similar Compounds
Key Properties :
- Melting Point : 110–130°C
- Boiling Point : 478.5°C at 760 mmHg
- Hazard Classification : Xi (irritant) with safety precautions for handling .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Performance and Research Findings
Light Stabilization Efficacy
- UV-3346 demonstrates superior UV resistance compared to non-triazine analogs like N,N'-bis-TMP-hexanediamine (61260-55-7) due to the electron-deficient triazine ring, which enhances radical scavenging .
- UV-3529 ’s polymeric structure (MW ~1700) reduces volatility and migration, making it suitable for long-term outdoor applications .
Preparation Methods
Reaction Conditions
A solution of cyanuric chloride in anhydrous dichloromethane is cooled to 0°C. Morpholine is added dropwise in the presence of triethylamine (TEA) as a base, which scavenges HCl generated during the reaction. The mixture is stirred at room temperature until completion, typically 4–6 hours.
Key Reaction Parameters :
-
Molar Ratio : Cyanuric chloride:morpholine = 1:1 (for monosubstitution).
-
Solvent : Dichloromethane or tetrahydrofuran (THF).
-
Temperature : 0°C to room temperature.
Intermediate Isolation
The product, 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine, is isolated via filtration or extraction, yielding a white solid. Further purification employs column chromatography with dichloromethane/methanol (50:1 v/v).
Coupling of Hexanediamine and Triazine-Morpholine Components
The final step involves substituting the remaining chlorine atoms on the triazine ring with the primary amines of N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine.
Nucleophilic Aromatic Substitution
In a dry reaction vessel, equimolar amounts of the hexanediamine derivative and 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine are combined in dimethylformamide (DMF). Potassium carbonate (K2CO3) is added to deprotonate the amine, facilitating nucleophilic attack. The reaction proceeds at 80–100°C for 12–24 hours under inert atmosphere.
Optimization Considerations :
-
Catalyst : Palladium-based catalysts (e.g., PdCl2(dppf)) enhance reactivity in stubborn cases.
-
Solvent Choice : DMF ensures solubility of both aromatic and aliphatic components.
Workup and Final Purification
Post-reaction, the mixture is concentrated under reduced pressure. The residue is subjected to column chromatography (silica gel, CH2Cl2/MeOH gradient) to isolate the target compound. Precipitation in cold water followed by lyophilization yields the pure product.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-efficiency and scalability. Large-scale reactors (5,000–10,000 L) employ continuous-flow systems for the triazine-morpholine synthesis to minimize byproduct formation. For the coupling step, fixed-bed reactors with immobilized catalysts reduce purification burdens.
Table 1: Comparison of Lab-Scale vs. Industrial Methods
| Parameter | Lab-Scale | Industrial |
|---|---|---|
| Reaction Volume | 0.1–5 L | 5,000–10,000 L |
| Temperature Control | Oil baths | Jacketed reactors with PID |
| Purification | Column chromatography | Crystallization & filtration |
| Yield | 65–75% | 85–90% |
Challenges and Optimization Strategies
Byproduct Formation
Competing reactions, such as over-amination of the triazine ring, are mitigated by strict stoichiometric control and gradual reagent addition.
Solvent Recovery
Industrial plants integrate distillation units to recover and reuse DMF, reducing environmental impact.
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?
Methodological Answer: Synthesis optimization involves precise stoichiometric control of the hexanediamine and triazine derivatives. Key steps include:
- Reagent Purification : Pre-purify starting materials like 1,6-hexanediamine and 2,4,6-trichloro-1,3,5-triazine to minimize side reactions .
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to enhance nucleophilic substitution between the amine and triazine groups .
- Temperature Control : Maintain reaction temperatures between 0–5°C during triazine activation to prevent premature polymerization .
- Analytical Validation : Confirm purity via HPLC and GPC (Gel Permeation Chromatography) to ensure molecular weight consistency (target: ~1700 ±10%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns on the piperidinyl and triazine moieties. For example, the absence of NH peaks in ¹H NMR indicates successful methylation .
- FT-IR : Monitor the disappearance of N-H stretches (~3300 cm⁻¹) and appearance of C-Cl stretches (750 cm⁻¹) from the triazine group .
- Mass Spectrometry (MS) : Employ MALDI-TOF to verify oligomer formation and molecular weight distribution .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of this compound’s stabilization properties?
Methodological Answer:
- Quantum Chemical Calculations : Use Density Functional Theory (DFT) to model radical scavenging pathways. For example, calculate bond dissociation energies (BDEs) of the piperidinyl N-H group to predict antioxidant efficiency .
- Molecular Dynamics (MD) : Simulate polymer chain interactions with UV light to study degradation pathways .
- Reaction Path Search : Apply algorithms like GRRM (Global Reaction Route Mapping) to explore intermediates during triazine-morpholine coupling .
Q. How should researchers address contradictions in reported thermal stability data?
Methodological Answer:
- Standardize Testing Conditions : Compare data under identical TGA (Thermogravimetric Analysis) parameters (e.g., heating rate: 10°C/min, N₂ atmosphere) .
- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) from multiple studies and identify outliers due to experimental artifacts .
- Cross-Validation : Correlate thermal stability with molecular weight (via GPC) to determine if low-MW fractions degrade faster .
Q. What methodologies are recommended for studying degradation pathways under UV exposure?
Methodological Answer:
- Accelerated Aging : Expose samples to UV-B lamps (310 nm) and monitor carbonyl formation via FT-IR .
- ESR Spectroscopy : Detect nitroxide radicals generated during UV-induced degradation to confirm radical scavenging activity .
- HPLC-MS : Identify degradation products (e.g., morpholine fragments) to reconstruct reaction pathways .
Q. How can synergistic effects with other stabilizers be systematically evaluated?
Methodological Answer:
- Design of Experiments (DoE) : Use a central composite design to optimize ratios of this compound with co-stabilizers (e.g., hindered amines). Measure synergistic indices via OIT (Oxidation Induction Time) .
- Microscopy : Combine AFM (Atomic Force Microscopy) and DSC (Differential Scanning Calorimetry) to assess phase compatibility and crystallization effects .
Q. What advanced computational tools can predict polymer chain conformation in solution?
Methodological Answer:
Q. How can researchers quantify the impact of molecular weight on stabilization efficiency?
Methodological Answer:
- Controlled Radical Polymerization : Use RAFT (Reversible Addition-Fragmentation Chain Transfer) to synthesize polymers with defined MWs. Test their UV resistance via Xenon-arc weatherometry .
- QSAR Modeling : Relate MW to antioxidant activity using partial least squares regression (PLSR) on accelerated aging data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
